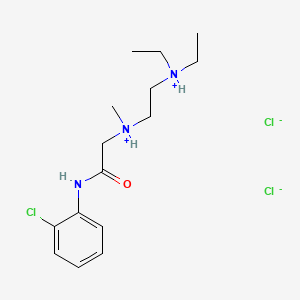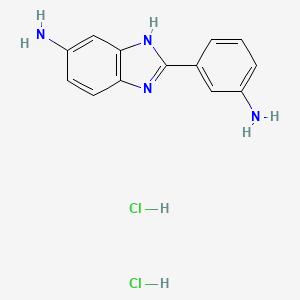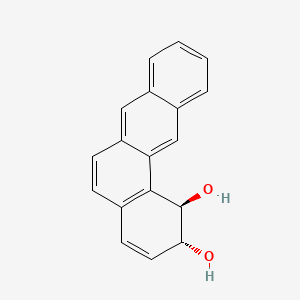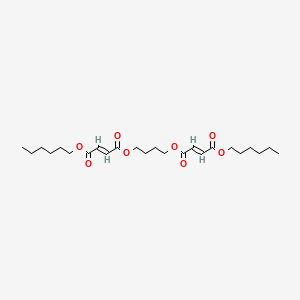
D-Phenylalanine, L-2-aminobutanoyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Phenylalanine, L-2-aminobutanoyl-: These compounds contain phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . D-Phenylalanine is an essential aromatic amino acid that serves as a precursor to several important biomolecules, including melanin, dopamine, noradrenaline, and thyroxine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanine derivatives, including D-Phenylalanine, L-2-aminobutanoyl-, can be achieved through various methods. One notable approach involves the use of phenylalanine ammonia lyases (PALs) in a multienzymatic cascade process. This method starts with inexpensive cinnamic acids and couples PAL amination with a chemoenzymatic deracemization process based on stereoselective oxidation and nonselective reduction . The optimal conditions for this process include specific substrate concentrations, biocatalyst-to-substrate ratios, reaction buffers, and reaction times .
Industrial Production Methods: Industrial production of D-Phenylalanine derivatives often involves biocatalytic procedures using engineered phenylalanine ammonia lyases from various organisms, such as Petroselinum crispum. These biocatalysts are tailored to produce high yields of optically pure D-Phenylalanine analogues .
化学反応の分析
Types of Reactions: D-Phenylalanine, L-2-aminobutanoyl- undergoes several types of chemical reactions, including:
Oxidation: Involves the conversion of the amino group to a corresponding oxo group.
Reduction: Reduction of the carboxyl group to an alcohol.
Substitution: Substitution reactions at the aromatic ring or the amino group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products: The major products formed from these reactions include various substituted phenylalanine derivatives, which are valuable chiral building blocks for the pharmaceutical industry .
科学的研究の応用
Chemistry: In chemistry, D-Phenylalanine, L-2-aminobutanoyl- is used as a chiral building block for the synthesis of complex molecules. Its derivatives are employed in the production of small-molecule therapeutic agents .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the mechanisms of enzyme catalysis. It serves as a model compound for understanding the behavior of amino acids in biological systems .
Medicine: Medically, D-Phenylalanine derivatives are investigated for their potential therapeutic effects, including their role in pain management and as precursors to neurotransmitters .
Industry: Industrially, D-Phenylalanine, L-2-aminobutanoyl- is used in the production of pharmaceuticals and fine chemicals. Its biocatalytic synthesis offers a green alternative to traditional chemical synthesis methods .
作用機序
The mechanism of action of D-Phenylalanine, L-2-aminobutanoyl- involves its role as a precursor to several important biomolecules. It is transported into cells via sodium-independent, high-affinity transport systems and is involved in the synthesis of neurotransmitters such as dopamine and noradrenaline . The compound’s effects are mediated through its interaction with specific enzymes and receptors in the body .
類似化合物との比較
L-Phenylalanine: Another enantiomer of phenylalanine with similar properties but different biological activities.
D-Tyrosine: A derivative of phenylalanine with an additional hydroxyl group on the aromatic ring.
L-2-Aminobutanoyl-phenylalanine: A similar compound with the L-configuration of the aminobutanoyl group.
Uniqueness: D-Phenylalanine, L-2-aminobutanoyl- is unique due to its specific stereochemistry, which imparts distinct biological activities and interactions compared to its similar compounds. Its use in biocatalytic processes for the production of optically pure derivatives highlights its importance in green chemistry and industrial applications .
特性
CAS番号 |
60577-38-0 |
|---|---|
分子式 |
C13H18N2O3 |
分子量 |
250.29 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-2-aminobutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H18N2O3/c1-2-10(14)12(16)15-11(13(17)18)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8,14H2,1H3,(H,15,16)(H,17,18)/t10-,11+/m0/s1 |
InChIキー |
JTULGEQUTVYWDK-WDEREUQCSA-N |
異性体SMILES |
CC[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)N |
正規SMILES |
CCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)](/img/structure/B13769795.png)

